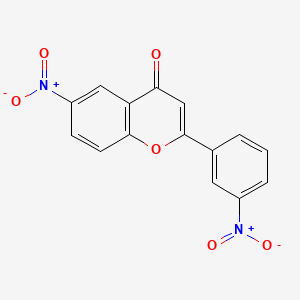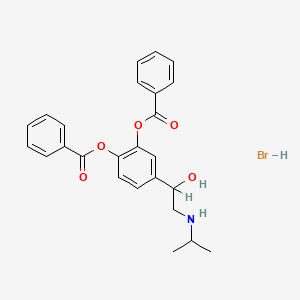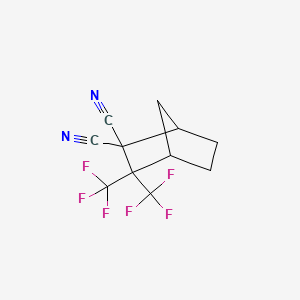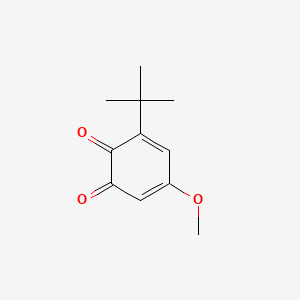
Ácido 3-fenilsalicílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Phenylsalicylic acid and its derivatives can be achieved through various chemical pathways. One common method involves the reaction of salicylic acid with phenyl functionalities, which can be further modified to form complexes with metal ions such as Eu3+ and Ni2+. The formation of these complexes often involves the use of additional ligands like 1,10-phenanthroline to stabilize the metal center and modify the electronic and structural properties of the resultant compounds (Wu Hui, 2002), (T. Koksharova et al., 2018).
Molecular Structure Analysis
The molecular structure of 3-Phenylsalicylic acid derivatives, especially when coordinated with metals, showcases a variety of coordination modes. These structures are often elucidated using techniques like X-ray diffraction analysis, which reveals the geometry around the metal center and the nature of bonding between the metal and the ligands. The coordination can range from bidentate to more complex bridging modes, significantly influencing the physical and chemical properties of the complexes (V. Stavila et al., 2007).
Chemical Reactions and Properties
3-Phenylsalicylic acid and its derivatives undergo various chemical reactions, leading to the formation of complexes with distinct properties. These reactions include coordination with metal ions, forming ternary complexes, and modifications through reactions like etherification, esterification, and more. Such reactions not only expand the library of 3-Phenylsalicylic acid-based compounds but also enable the fine-tuning of their properties for specific applications (Cunjin Xu et al., 2005), (D. Tasheva, S. Zareva, 2014).
Physical Properties Analysis
The physical properties of 3-Phenylsalicylic acid and its complexes, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are often determined through experimental studies, including thermogravimetry, differential thermal analysis, and spectroscopic methods. Understanding these properties is essential for the design and development of materials and compounds with desired functionalities (M. Chakravarty et al., 2012).
Chemical Properties Analysis
The chemical properties of 3-Phenylsalicylic acid derivatives, particularly their reactivity, electronic structure, and interaction with various chemical agents, are of significant interest. These properties are often studied using spectroscopic methods, electrochemical analyses, and theoretical calculations to understand the behavior of these compounds in different chemical environments. Such analyses help in identifying potential applications of these compounds in catalysis, material science, and other fields (Yu Yan, 2011), (S. Quintal et al., 2006).
Aplicaciones Científicas De Investigación
Medicina
Ácido 3-fenilsalicílico: se ha explorado por sus posibles aplicaciones medicinales debido a su similitud estructural con el ácido salicílico, que es conocido por sus propiedades antiinflamatorias y analgésicas {svg_1}. Si bien no se usa tan ampliamente como el ácido salicílico, puede tener un potencial en el desarrollo de nuevos agentes terapéuticos o como una herramienta bioquímica en la investigación farmacológica {svg_2}.
Agricultura
En agricultura, el ácido 3-fenilsalicílico podría investigarse por su papel en el crecimiento de las plantas y la respuesta al estrés. El ácido salicílico, un compuesto relacionado, es conocido por mejorar los mecanismos de defensa de las plantas contra patógenos y factores estresantes ambientales {svg_3} {svg_4}. La investigación sobre el ácido 3-fenilsalicílico podría proporcionar información sobre su uso para mejorar la resistencia de los cultivos.
Ciencia de materiales
Las propiedades del compuesto pueden utilizarse en la ciencia de materiales, particularmente en la síntesis de nuevos compuestos orgánicos con características específicas. Su estructura de anillo fenilo podría ser un bloque de construcción para crear nuevos polímeros o revestimientos con propiedades físicas únicas {svg_5}.
Aplicaciones industriales
This compound: podría servir como intermediario en la síntesis de entidades químicas más complejas. Su potencial para crear derivados con aplicaciones industriales, como tintes, fragancias o productos químicos especiales, es un área de interés {svg_6}.
Impacto ambiental
El impacto ambiental del ácido 3-fenilsalicílico y sus derivados es otra área de investigación importante. Los estudios podrían centrarse en su biodegradabilidad, toxicidad potencial para la vida acuática y efectos ambientales a largo plazo {svg_7}.
Química analítica
En química analítica, el ácido 3-fenilsalicílico podría utilizarse como estándar o reactivo en varios análisis químicos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en la calibración de instrumentos o como compuesto de referencia en cromatografía {svg_8}.
Investigación en bioquímica
La investigación en bioquímica podría explorar el papel del ácido 3-fenilsalicílico en los procesos celulares. Podría utilizarse para estudiar la cinética enzimática, las interacciones receptor-ligando o como una sonda para comprender las vías bioquímicas similares al ácido salicílico {svg_9}.
Farmacología
Finalmente, en farmacología, el ácido 3-fenilsalicílico podría investigarse por su farmacocinética, metabolismo y posibles efectos terapéuticos. Su impacto en la eficacia y seguridad de los medicamentos sería valioso para el desarrollo de nuevos medicamentos {svg_10}.
Mecanismo De Acción
Target of Action
It is structurally similar to salicylic acid and phenyl salicylate, which are known to inhibit the activity of the enzyme cyclooxygenase (cox) . COX is responsible for the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever .
Mode of Action
Salicylic acid and phenyl salicylate irreversibly inhibit COX-1 and COX-2, decreasing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . This results in analgesic and anti-inflammatory activity .
Biochemical Pathways
Salicylic acid, a structurally similar compound, is synthesized in plants via two pathways: the isochorismate synthase (ics) pathway and the phenylalanine ammonia-lyase (pal) pathway . Both pathways start in plastids from chorismate and vary between plant species .
Pharmacokinetics
For instance, salicylic acid forms salicyl phenolic glucuronide and salicyluric acid, which are easily saturated at low salicylic acid concentrations .
Result of Action
Based on the effects of salicylic acid and phenyl salicylate, we can infer that 3-phenylsalicylic acid may have analgesic and anti-inflammatory effects due to its potential inhibition of cox enzymes .
Propiedades
IUPAC Name |
2-hydroxy-3-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWUEJOPKFYFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059787 | |
| Record name | 3-Phenylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304-06-3 | |
| Record name | 2-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylsalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylsalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3327W9W36P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 3-phenylsalicylic acid and how does it form dimers?
A1: 3-Phenylsalicylic acid (also known as 2-hydroxybiphenyl-3-carboxylic acid) has the molecular formula C13H10O3 [, ]. Its structure consists of a salicylic acid core with a phenyl group attached at the 3-position. Similar to salicylic acid, 3-phenylsalicylic acid forms cyclic dimers through intermolecular hydrogen bonding involving the carboxylic acid groups [, ]. This dimerization is a common feature in carboxylic acids.
Q2: How does the reactivity of 3-phenylsalicylic acid compare to other benzoic acid derivatives?
A2: While the provided research doesn't directly investigate the reactivity of 3-phenylsalicylic acid, one study shows that its close analog, 5-chloro-3-phenylsalicylic acid, undergoes exhaustive C-methylation when reacted with excess trimethylaluminium at elevated temperatures []. This reaction transforms the carboxylic acid group into a tert-butyl group, yielding the corresponding tert-butylbenzene derivative. This reactivity suggests that 3-phenylsalicylic acid may also undergo similar transformations under appropriate reaction conditions. Further research is needed to confirm this and explore other potential reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide](/img/structure/B1197848.png)


![(2S)-N-[2-[(2-aminoacetyl)amino]acetyl]-3-(4-hydroxyphenyl)-2-(methylamino)propanamide](/img/structure/B1197854.png)



